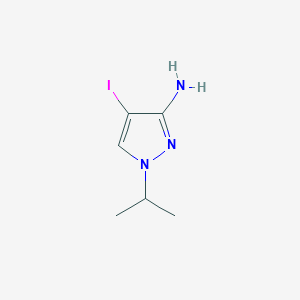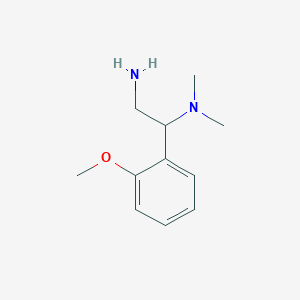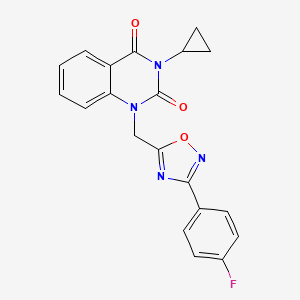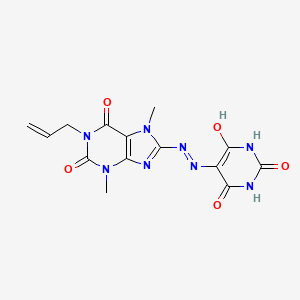
(R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the amine derived from (1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzene. Please consult a synthetic chemist or a chemical database for more specific information .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a (1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzene moiety. The exact 3D conformation would depend on the specific stereochemistry at the chiral center .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and their solubility in water can vary. They are typically stable under normal conditions .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : Various synthesis techniques, including aminohalogenation and reactions involving ethyl 2-methylpenta-2,3-dienoate, have been employed to create related benzenesulfonamide compounds. These methods have provided insights into the structural characteristics of similar compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Crystal Structure Analysis : The crystal structure of similar compounds, like the one synthesized in the first point, is determined using methods like X-ray diffraction. This helps in understanding the molecular arrangement and physical properties of these compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular and Electronic Properties
Quantum Chemical Calculations : Quantum chemical methods have been applied to similar benzenesulfonamide derivatives to predict their optimized state, free energy, and the molecular orbitals involved in spectrum formation. These calculations aid in understanding the electronic properties of these molecules (Sun Peiming, S. Shahab, Zhang Yan, A. Labanava, 2022).
Molecular Docking Studies : Molecular docking techniques are used to study the interaction of similar compounds with biological targets, providing insights into their potential therapeutic applications. This approach is crucial for designing new drugs with improved efficacy (Shimaa M. Abd El-Gilil, 2019).
Application in Drug Development
Anticancer Properties : Some derivatives of benzenesulfonamide, similar to the compound , have shown promise in anticancer research. Their structure-activity relationship is studied to understand how these compounds inhibit the growth of cancer cells (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, Shahzad, 2007).
Antimicrobial and Antiviral Activity : Certain benzenesulfonamide derivatives have demonstrated antimicrobial and antiviral properties, including potential anti-HIV effects. The synthesis and biological evaluation of these compounds are crucial for developing new therapeutic agents (Brzozowski, J. Sławiński, 2007).
Antituberculosis Activity : Research has also explored the antituberculosis potential of these compounds. The structure-activity relationship of different derivatives provides valuable information for tuberculosis drug development (Khaled F. Debbabi, Sami A. Al‐Harbi, H. Al-Saidi, E. Aljuhani, Rasha Felaly, Shimaa M. Abd El-Gilil, M. S. Bashandy, H. Jannet, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-3-6-13(7-4-10)21(19,20)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,11,17-18H,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIHZBVQHRKIF-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)


![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)
![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)

![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)

